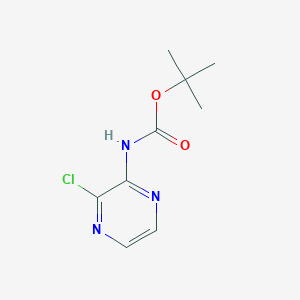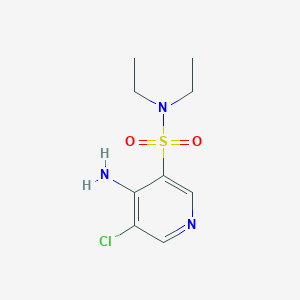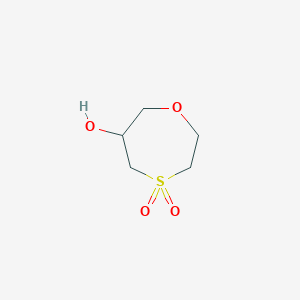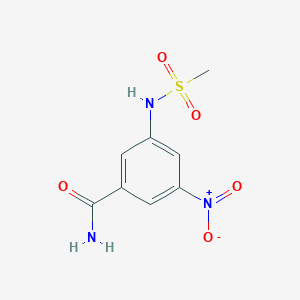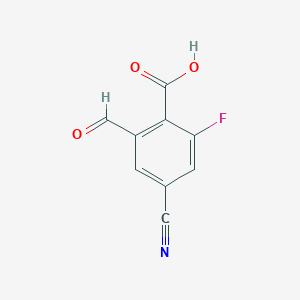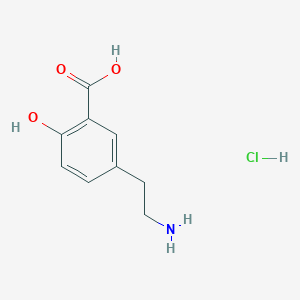
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride is a chemical compound that features a benzene ring substituted with a hydroxyl group and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid.
Aminoethylation: The hydroxyl group of 2-hydroxybenzoic acid is protected, and the carboxyl group is converted to an ester. The ester is then reacted with ethylenediamine to introduce the aminoethyl group.
Deprotection and Hydrolysis: The protecting group is removed, and the ester is hydrolyzed to yield 5-(2-Aminoethyl)-2-hydroxybenzoic acid.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for protection and deprotection steps, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: 5-(2-Aminoethyl)-2-hydroxybenzaldehyde.
Reduction: 5-(2-Aminoethyl)-2-hydroxybenzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of 5-(2-Aminoethyl)-2-hydroxybenzoic acid.
Scientific Research Applications
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with proteins, potentially modulating their activity. The hydroxyl group can participate in redox reactions, influencing cellular oxidative states. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid: Lacks the aminoethyl group, making it less versatile in forming derivatives.
4-(2-Aminoethyl)phenol: Similar structure but lacks the carboxyl group, affecting its reactivity and applications.
5-Amino-2-hydroxybenzoic acid: Similar but lacks the ethyl chain, influencing its solubility and interaction with biological targets.
Uniqueness
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-4-3-6-1-2-8(11)7(5-6)9(12)13;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |
InChI Key |
TVKYRTPVBFQPBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)C(=O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




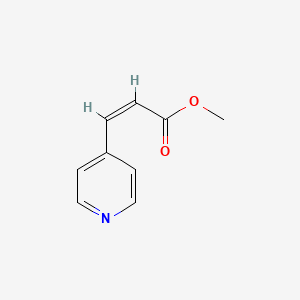
![7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13015540.png)

![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)
